molecular formula C21H22N4O B3910531 N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide

N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide

Cat. No. B3910531
M. Wt: 346.4 g/mol
InChI Key: HBNTWTLSIMNLKS-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been studied extensively to understand its mechanism of action and potential uses in various fields.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Research has shown that N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide has various biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the growth of cancer cells, reduce inflammation, and fight against certain bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the biggest advantages of using N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide in lab experiments is its unique chemical structure, which makes it an ideal compound for studying various physiological processes. However, one of the limitations of using this compound is that it is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are many potential future directions for research on N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide. Some of the most promising areas of research include its potential use as a cancer treatment, its ability to reduce inflammation, and its antimicrobial properties. Additionally, more research is needed to understand the long-term effects of this compound and its potential side effects.
Conclusion:
In conclusion, N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide is a promising compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. While more research is needed to fully understand its mechanism of action and potential applications, the current research on this compound is promising and suggests that it may have significant potential in the field of medicine.

Scientific Research Applications

N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide has been extensively studied in the scientific community due to its potential applications in various fields. Some of the most notable applications of this compound include its use in cancer research, as an anti-inflammatory agent, and as an antimicrobial agent.

properties

IUPAC Name

N-[(E)-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-4-17-7-9-20(10-8-17)25-15(2)12-19(16(25)3)14-23-24-21(26)18-6-5-11-22-13-18/h5-14H,4H2,1-3H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNTWTLSIMNLKS-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide
Reactant of Route 2
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide
Reactant of Route 6
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.